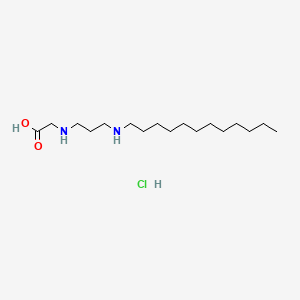

N-(3-(Dodecylamino)propyl)glycine hydrochloride

Description

N-(3-(Dodecylamino)propyl)glycine hydrochloride (CAS: 57039-61-9) is a zwitterionic surfactant characterized by a dodecylamino (C12 alkyl) chain linked to a glycine moiety via a propyl spacer, with a hydrochloride counterion. Its molecular formula is C17H36N2O2·HCl (molecular weight: 348.94 g/mol). This compound is widely utilized in personal care products due to its amphoteric nature, offering both cleansing and antimicrobial properties.

Properties

CAS No. |

93778-80-4 |

|---|---|

Molecular Formula |

C17H37ClN2O2 |

Molecular Weight |

336.9 g/mol |

IUPAC Name |

2-[3-(dodecylamino)propylamino]acetic acid;hydrochloride |

InChI |

InChI=1S/C17H36N2O2.ClH/c1-2-3-4-5-6-7-8-9-10-11-13-18-14-12-15-19-16-17(20)21;/h18-19H,2-16H2,1H3,(H,20,21);1H |

InChI Key |

FMJIRTGWWDILFD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCNCCCNCC(=O)O.Cl |

Origin of Product |

United States |

Preparation Methods

Direct Reaction of Dodecylamine with Glycine or Glycine Derivatives

- Reaction Scheme : Dodecylamine reacts with glycine or a glycine derivative (such as glycine ester or glycine acid chloride) to form the N-(3-(dodecylamino)propyl)glycine intermediate.

- Conditions : The reaction is typically carried out in an aqueous or organic solvent under controlled temperature to optimize yield and purity.

- Acidification : The free base intermediate is then treated with hydrochloric acid to yield the hydrochloride salt.

- Purification : The product is isolated by filtration or crystallization, often from aqueous media.

This method is the most straightforward and is used in custom synthesis services for research and industrial applications.

Preparation of Glycine Hydrochloride as a Precursor

Since glycine hydrochloride is a key precursor, its preparation is relevant:

- Two-step process :

- Glycine is added to concentrated hydrochloric acid and heated (45–60 °C) to form glycine hydrochloride.

- The solution is cooled to precipitate the product, which is filtered and dried.

- Yields and Purity : This method yields glycine hydrochloride with purity >95% and overall yield >90%.

This high-purity glycine hydrochloride can then be used in subsequent amidation or substitution reactions with dodecylamine.

Use of 3-(n-Dodecylamino)propylamine Intermediates

In some formulations, 3-(n-dodecylamino)propylamine or its hydrochloride salt is used as an intermediate or component, which can be synthesized by:

- Alkylation of propylamine derivatives with dodecyl halides.

- Subsequent reaction with glycine or its derivatives to form the target compound.

- This approach is used in complex formulations such as teat dips, where precise control of concentration and purity is required.

Reaction Parameters and Optimization

Purification and Yield

- The product is typically isolated by filtration after cooling.

- Drying under vacuum at moderate temperatures (e.g., 90 °C) ensures removal of residual solvents and moisture.

- Combined yields from multiple crystallization steps can reach over 90% with purity exceeding 95%.

Summary Table of Preparation Methods

Research Findings and Industrial Relevance

- The amphiphilic nature of this compound makes it valuable in surfactant and pharmaceutical formulations.

- The preparation methods emphasize environmentally benign solvents (water) and mild conditions to maximize yield and purity.

- Custom synthesis providers offer tailored production routes to meet specific research or industrial needs, indicating the compound’s importance in various applications.

Chemical Reactions Analysis

Types of Reactions

N-(3-(Dodecylamino)propyl)glycine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The compound can participate in substitution reactions, where the dodecylamino group can be replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

N-(3-(Dodecylamino)propyl)glycine hydrochloride has several potential applications, primarily in disinfection, decontamination, and as a component in detergent formulations.

Disinfection and Decontamination:

- Combined Disinfectant and Decontaminant Agent: this compound can be used as an antimicrobial agent in combined disinfection and decontamination agents . These agents typically comprise at least one vitamin, at least one metal ion, and at least one surface-active agent .

- Concentration: When used as an aliphatic amine antimicrobial agent, it is typically used in concentrations of 0.01-25% by weight, but more preferably at 0.01-2.0% by weight .

- Synergistic Effects: The combination of an antimicrobial agent like this compound with a vitamin, metal ion, and surface-active compound demonstrates a synergistic effect, leading to improved disinfection . This combination enhances the effect against viruses and bacteria . The synergistic effect allows for a lower concentration of the antimicrobial active ingredient, improving material and skin compatibility and providing better environmental performance .

- Forms: The disinfectant and decontaminating agent can be formulated in liquid, semisolid, or solid forms, such as solutions, suspensions, emulsions, pastes, gels, foams, tablets, powders, granules, cloths, self-dissolving pouches, and two-component systems . It can also be present in the form of liquid concentrates that are diluted with water before use .

- Living and Inanimate Surfaces: The agent can be used for the decontamination and disinfection of living surfaces like skin, mucous membranes, wounds, hair, and hands, as well as inanimate surfaces such as instruments .

- Biofilm Degradation: The compound can degrade biofilms and remove bacteria and fungi found within them .

Detergent Formulations:

- Bactericide Combinations: this compound can be used in synergistic combinations with other bactericides in detergent compositions to improve biocidal activity .

- Surface Active Agent Combination: It can be combined with anionic, cationic, non-anionic, or amphoteric surface-active agents that have a (C12-18) alkyl group as the longest alkyl chain attached to the hydrophilic moiety .

- Multi-way Synergy: Surfactants and biocides can exhibit co-operative synergy in antibacterial, virucidal, and anti-microorganism preparations when combined with detergent components like enzymes .

Additional Information

- Buffer Systems: Buffer systems like carbonates and derivatives of succinic acid can be used, typically at a concentration of 1 mM to 500 mM . Suitable buffer systems also include borate, oxalate, phthalate, glycine, tartrate, phosphate, carbonate, and acetate buffers .

- Auxiliaries: Auxiliaries such as dyes, preservatives, emulsifiers, antioxidants, conditioners, bodying agents, solvents, thickeners, perfume, corrosion inhibitors, complexing agents, and pH regulators can be used in conjunction with this compound .

Mechanism of Action

The mechanism of action of N-(3-(Dodecylamino)propyl)glycine hydrochloride involves its interaction with molecular targets such as proteins and cell membranes. The dodecylamino group allows the compound to integrate into lipid bilayers, affecting membrane fluidity and protein function. This interaction can modulate various cellular pathways and processes .

Comparison with Similar Compounds

Structural and Functional Overview

Key Features:

- Structure: A 12-carbon alkyl chain (dodecylamino) confers hydrophobic properties, while the glycine moiety and protonated amine/hydrochloride group enable water solubility and pH-dependent behavior.

- Function : Acts as a mild surfactant, compatible with anionic and cationic formulations. Its zwitterionic nature reduces skin irritation, making it suitable for sensitive skincare applications.

Comparative Analysis with Structurally Similar Compounds

Table 1: Structural Comparison

Key Insights:

- Alkyl Chain Length: The C12 chain in the target compound enhances hydrophobicity compared to shorter-chain analogs (e.g., dimethylamino derivative), improving micelle formation and lipid solubility.

- Counterion Impact: The hydrochloride salt increases water solubility compared to the free base form (lauryl aminopropylglycine), facilitating formulation in aqueous systems.

Comparative Analysis with Functionally Similar Compounds

Table 2: Functional Comparison

Key Insights:

- Mildness : The target compound’s zwitterionic structure causes less protein denaturation than anionic surfactants like SLS, reducing skin irritation.

- Antimicrobial Efficacy : Superior to cocamidopropyl betaine but less potent than dedicated antiseptics (e.g., benzalkonium chloride).

Pharmacological Studies:

- ALX 5407 hydrochloride (), a glycine transporter inhibitor, shares a glycine moiety but diverges in application (neuropsychiatric research vs. surfactant use).

- Synthetic Utility: Similar to EDC hydrochloride (), the target compound’s amino-propyl-glycine structure enables peptide coupling, though its primary use remains surfactant-based.

Biological Activity

N-(3-(Dodecylamino)propyl)glycine hydrochloride, also known as N-dodecyl-3-aminopropylglycine hydrochloride, is a surfactant and amphoteric compound with potential applications in various fields, including pharmaceuticals and biochemistry. Its structure features a long hydrophobic dodecyl chain, which enhances its biological activity through interactions with biological membranes and proteins.

- Molecular Formula: C₁₇H₃₆N₂O₂

- Molecular Mass: 300.48 g/mol

- Melting Point: 260-270 °C

- Solubility: Soluble in water, making it suitable for biological applications.

The biological activity of this compound is largely attributed to its amphiphilic nature, allowing it to interact with lipid membranes. This interaction can lead to alterations in membrane fluidity and permeability, affecting various cellular processes.

Key Mechanisms:

- Membrane Interaction: The dodecyl chain facilitates insertion into lipid bilayers, which can disrupt membrane integrity or enhance the delivery of therapeutic agents.

- Surfactant Properties: As a surfactant, it can reduce surface tension and promote the solubilization of hydrophobic compounds, enhancing their bioavailability.

- Antimicrobial Activity: Preliminary studies suggest that it possesses antimicrobial properties, potentially useful in formulations aimed at disinfection or preservation.

Biological Activity Studies

Several studies have investigated the biological activities of this compound and related compounds. Below are summarized findings from notable research:

Case Studies

- Antimicrobial Application : A formulation containing this compound demonstrated effective bactericidal activity against Staphylococcus aureus and Escherichia coli. The study highlighted its potential as an active ingredient in skin antiseptics.

- Drug Delivery Systems : Research indicated that incorporating this compound into liposomal formulations improved the encapsulation efficiency of hydrophobic drugs, enhancing their therapeutic efficacy.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(3-(dodecylamino)propyl)glycine hydrochloride, and how can purity be optimized during synthesis?

- Methodological Answer : The compound is synthesized via nucleophilic substitution between dodecylamine and a glycine derivative (e.g., chloroacetyl chloride), followed by hydrochlorination. Purification typically involves recrystallization in ethanol/water mixtures or column chromatography using silica gel with a gradient of methanol in dichloromethane . Purity optimization requires monitoring by reversed-phase HPLC (C18 column, 0.1% trifluoroacetic acid in water/acetonitrile mobile phase), with UV detection at 214 nm. Impurity thresholds should align with pharmacopeial standards (e.g., USP guidelines for related amino surfactants) .

Q. How is the critical micelle concentration (CMC) of this zwitterionic surfactant determined experimentally?

- Methodological Answer : The CMC is measured using tensiometry (Du Noüy ring method) or fluorescence spectroscopy with pyrene as a probe. For fluorescence, monitor the intensity ratio (I₁/I₃) of pyrene emission spectra across surfactant concentrations. A sharp change in slope indicates CMC, typically in the range of 0.1–1.0 mM for this compound in aqueous buffers at 25°C . Validate results with dynamic light scattering (DLS) to confirm micelle formation.

Q. What analytical techniques are recommended for structural characterization?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR in D₂O or DMSO-d₆ to confirm the presence of the dodecyl chain (δ 1.2–1.4 ppm for CH₂ groups), glycine backbone (δ 3.2–3.5 ppm for N-CH₂), and quaternary ammonium signals.

- Mass Spectrometry : ESI-MS in positive ion mode for [M+H]⁺ (expected m/z ~345) and HCl adducts .

- Elemental Analysis : Validate C, H, N, and Cl content (±0.3% deviation from theoretical values) .

Advanced Research Questions

Q. How does this compound interact with lipid bilayers or proteins in membrane-mimetic systems?

- Methodological Answer : Use fluorescence anisotropy with diphenylhexatriene (DPH) probes to assess membrane fluidity changes. For protein interactions, perform circular dichroism (CD) spectroscopy to detect conformational shifts in model proteins (e.g., bovine serum albumin) upon surfactant binding. Surface plasmon resonance (SPR) with immobilized lipid bilayers can quantify binding kinetics (ka/kd) . Contradictory results in binding affinities may arise from buffer ionic strength variations, requiring controlled pH (7.4) and ion concentration (e.g., 150 mM NaCl) .

Q. What strategies resolve discrepancies in reported cytotoxicity data for this surfactant in cell culture studies?

- Methodological Answer : Discrepancies often stem from differences in cell lines, exposure times, or impurity profiles. Standardize assays using:

- Cell Viability Assays : Compare MTT, resazurin, and ATP-luciferase assays in HEK-293 or HeLa cells.

- Impurity Profiling : Quantify residual solvents (e.g., ethanol) or byproducts (e.g., unreacted dodecylamine) via GC-MS .

- Dose-Response Curves : Use Hill slope analysis to differentiate surfactant-specific toxicity from nonspecific membrane disruption.

Q. How can impurity profiles be rigorously analyzed to meet pharmaceutical-grade standards?

- Methodological Answer : Employ HPLC-UV/ELSD with a hydrophilic interaction liquid chromatography (HILIC) column to separate polar impurities (e.g., glycine derivatives). Reference USP guidelines for related compounds (e.g., alfuzosin hydrochloride) to set acceptance criteria (e.g., ≤0.5% for any single impurity) . For trace metal analysis, use inductively coupled plasma mass spectrometry (ICP-MS).

Key Research Challenges

- Contradiction Management : Conflicting CMC values across studies may arise from temperature fluctuations or ionic additives. Use temperature-controlled systems and standardized buffer formulations.

- Biological Relevance : While the compound is a mild surfactant, its antistatic and membrane-modifying properties require careful dose calibration in in vivo models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.